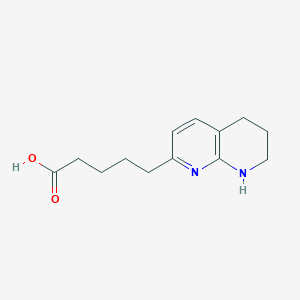

5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid

Description

Properties

IUPAC Name |

5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-12(17)6-2-1-5-11-8-7-10-4-3-9-14-13(10)15-11/h7-8H,1-6,9H2,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREOKHDXONYFEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622196 | |

| Record name | 5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478055-40-2 | |

| Record name | 5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 478055-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid can be achieved through various synthetic routes. One common method involves the Friedländer reaction, which is a condensation reaction between an aldehyde and an amine in the presence of a catalyst. For instance, the reaction between 2-aminopyridine and a suitable aldehyde in the presence of a catalytic amount of lithium hydroxide in water can yield the desired naphthyridine derivative .

Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and a secondary alcohol using a water-soluble iridium catalyst under air atmosphere . This method is advantageous due to its eco-friendly nature and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The naphthyridine core can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines or thiols.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The naphthyridine core can bind to bacterial DNA gyrase or topoisomerase IV, inhibiting their activity and leading to bacterial cell death . In cancer cells, the compound can induce apoptosis by interacting with key signaling pathways and proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Observations:

Chain Length and Bioactivity: The target compound’s pentanoic acid chain (5 carbons) may offer greater conformational flexibility compared to the shorter butanoic (4 carbons, QD-8041) and acetic acid (2 carbons, OR-8747) derivatives. Longer chains typically enhance membrane permeability in drug design but may reduce aqueous solubility.

Functional Group Impact :

- The free carboxylic acid in the target compound contrasts with the methyl ester in OR-8747. Carboxylic acids are ionizable at physiological pH, influencing bioavailability and protein-binding interactions. The ester group in OR-8747, however, is often employed as a prodrug strategy to improve absorption.

Salt Forms and Stability :

- Both QD-8041 and OR-8747 are hydrochloride salts, which enhance solubility and crystallinity compared to the free acid form of the target compound. This distinction is critical for formulation and storage stability in pharmaceutical contexts.

Purity and Synthetic Feasibility: The high purity (95–96%) of QD-8041 and OR-8747 suggests well-optimized synthetic routes for these derivatives.

Research Implications and Limitations

While the provided evidence highlights structural analogs, empirical data on the target compound’s reactivity, solubility, or biological activity remain speculative. Further studies should focus on:

- Chain-Length Optimization: Systematic evaluation of how pentanoic vs. butanoic/acetic chains affect target engagement (e.g., enzyme inhibition).

- Salt Formulation : Comparative studies of free acid vs. HCl salt forms to assess pharmacokinetic profiles.

- Synthetic Refinement : Development of protocols to achieve >95% purity for the target compound, leveraging methodologies used for QD-8041 and OR-8747 .

Biological Activity

5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid (CAS Number: 478055-40-2) is a compound belonging to the naphthyridine family. Its unique structure offers potential biological activities that have attracted significant research interest. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| CAS Number | 478055-40-2 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and therapeutic effects against certain diseases.

- Receptor Interaction : It interacts with receptors such as integrin alpha(v)beta(3), which plays a crucial role in cell adhesion and signaling pathways associated with cancer progression and angiogenesis .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation in treating bacterial infections.

Pharmacological Effects

Research has revealed several pharmacological effects associated with this compound:

- Antitumor Activity : Studies indicate that this compound may suppress tumor growth by inhibiting pathways critical for cancer cell proliferation .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in various models, showing promise in reducing inflammation markers.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Integrin Inhibition Study : A study focused on small molecules inhibiting integrin alpha(v)beta(3) reported that modifications to the naphthyridine structure enhanced potency and selectivity against tumor cells. The findings suggest that similar modifications could improve the efficacy of this compound in targeting integrins .

- Antimicrobial Evaluation : In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. This suggests potential applications in developing new antibiotics.

- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound has shown favorable absorption and distribution characteristics in animal models. These properties are essential for evaluating its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid, and how are intermediates characterized?

- Methodological Answer : A common approach involves hydrogenation of nitro- or aromatic precursors using palladium catalysts under controlled conditions (e.g., 70°C in ethyl acetate with Pd/C). Post-reaction vacuum concentration yields the crude product, which is purified via recrystallization or column chromatography. Intermediate characterization relies on H NMR for structural confirmation (e.g., δ 1.50–1.56 ppm for methylene protons in tetrahydro rings) and HPLC for purity assessment. For example, ethyl ester intermediates can be hydrolyzed to the final pentanoic acid derivative using basic conditions .

Q. Which analytical techniques are recommended for purity and structural validation of this compound?

- Methodological Answer :

- HPLC-MS/MS : Validated for detecting trace impurities (e.g., <0.1%) using reverse-phase C18 columns and gradient elution with methanol/water.

- NMR Spectroscopy : Key signals include downfield shifts for carboxylic protons (δ ~12 ppm) and splitting patterns for tetrahydro-naphthyridine protons (δ 2.2–2.7 ppm).

- Elemental Analysis : Confirms molecular formula alignment (e.g., CHO for structural analogs) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.

- Storage : Keep in amber glass containers under inert gas (N) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) during structural elucidation be resolved?

- Methodological Answer :

- Isotopic Labeling : Use C or N-labeled analogs to assign ambiguous peaks in NMR.

- High-Resolution MS (HRMS) : Confirm molecular ions (e.g., [M+H]) with ≤2 ppm mass accuracy to rule out isobaric impurities.

- 2D NMR Techniques : Employ COSY and HSQC to resolve overlapping signals in the tetrahydro-naphthyridine core .

Q. What strategies optimize the hydrogenation step in the synthesis to avoid over-reduction or catalyst poisoning?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, Raney Ni, or PtO for selectivity; Pd/C at 1–5 wt% is often optimal.

- Reaction Monitoring : Use in-situ FTIR or TLC to track nitro-group reduction and stop at the amine stage.

- Additives : Introduce catalytic acetic acid to stabilize intermediates and prevent deactivation via sulfur or halogen impurities .

Q. How can analytical methods be validated for quantifying this compound in biological matrices (e.g., plasma or urine)?

- Methodological Answer :

- Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate the compound from biomolecules.

- Matrix Effects Mitigation : Spike deuterated internal standards (e.g., - or C-labeled analogs) to normalize recovery rates.

- Validation Parameters : Assess linearity (R ≥0.99), LOD/LOQ (≤1 ng/mL), and intra-day precision (RSD ≤15%) per ICH guidelines .

Q. What experimental designs address contradictory bioactivity results in cell-based assays?

- Methodological Answer :

- Dose-Response Curves : Test 10–10 M ranges to identify non-linear effects (e.g., hormesis).

- Off-Target Screening : Use kinase/GPCR panels to rule out unintended interactions.

- Metabolite Profiling : Incubate with liver microsomes to assess stability and active metabolite formation .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with X-ray structures of target proteins (e.g., kinases) to predict binding modes.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate frontier orbitals (HOMO/LUMO) for redox potential.

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.